molecular formula C27H40Cl2N6O4S B607429 Fedratinib Hydrochloride CAS No. 1374744-69-0

Fedratinib Hydrochloride

Número de catálogo: B607429
Número CAS: 1374744-69-0
Peso molecular: 615.6 g/mol
Clave InChI: QAFZLTVOFJHYDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El fedratinib hidrocloruro se sintetiza mediante un proceso de varios pasos que implica la formación de un derivado de anilinopirimidina . La ruta sintética incluye los siguientes pasos:

Métodos de producción industrial

La producción industrial de fedratinib hidrocloruro sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El fedratinib hidrocloruro experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes

    Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.

    Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de fedratinib hidrocloruro con grupos funcionales modificados, que pueden utilizarse para futuras investigaciones y desarrollo .

Actividad Biológica

Fedratinib hydrochloride is a selective Janus kinase 2 (JAK2) inhibitor primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. Its biological activity is characterized by its ability to inhibit the JAK-STAT signaling pathway, which plays a crucial role in hematopoiesis and immune response regulation. This article details the biological mechanisms, clinical efficacy, and safety profile of fedratinib, supported by data tables and relevant case studies.

Fedratinib exerts its pharmacological effects by selectively inhibiting JAK2 and, to a lesser extent, FMS-like tyrosine kinase 3 (FLT3). The inhibition of JAK2 leads to:

  • Reduced cell proliferation : By preventing the phosphorylation of signal transducer and activator of transcription (STAT) proteins, fedratinib disrupts the signaling necessary for cell division and survival.
  • Induction of apoptosis : The blockade of JAK2 activity facilitates programmed cell death in neoplastic cells, particularly in myelofibrosis where JAK2 is often hyperactive .

Pharmacokinetics

Fedratinib is administered orally, with a recommended dose of 400 mg once daily. Key pharmacokinetic parameters include:

ParameterValue
Cmax 1804 ng/mL
AUC 26,870 ng·hr/mL
Tmax 1.75 - 3 hours
Half-life 41 hours (terminal half-life: 114 hours)
Volume of distribution 1770 L
Protein binding ≥92%

Fedratinib is primarily metabolized by CYP3A4 and CYP2C19, with about 77% eliminated via feces and 23% as unchanged drug .

Phase III JAKARTA Trial

The pivotal phase III JAKARTA trial assessed the efficacy of fedratinib in patients with myelofibrosis. Key findings include:

  • Spleen Volume Response Rate (SVRR) : At week 24, the SVRR was 47% for fedratinib compared to only 1% for placebo.
  • Symptom Response Rate : A significant improvement was observed with a 40% symptom response rate in the fedratinib group versus 9% in the placebo group .

Phase II JAKARTA2 Study

The JAKARTA2 study focused on patients who were resistant or intolerant to prior treatments. Results indicated:

  • SVRR : Achieved in 31% of patients after treatment with fedratinib.
  • Symptom Improvement : A total symptom score reduction was noted in 27% of participants .

Safety Profile

Despite its therapeutic benefits, fedratinib is associated with several adverse effects:

  • Common Adverse Events : Diarrhea, nausea, anemia, and vomiting are frequently reported.
  • Serious Concerns : Initial concerns regarding Wernicke's encephalopathy were alleviated after further investigation determined no direct causative link .

Case Study: Efficacy in Advanced Myelofibrosis

A patient with advanced myelofibrosis previously treated with ruxolitinib demonstrated a significant reduction in spleen size and symptom burden after initiating therapy with fedratinib. This case underlines fedratinib's potential as a second-line treatment option for patients unresponsive to other therapies.

Case Study: Tolerability in Elderly Patients

In a cohort study involving elderly patients with myelofibrosis, fedratinib was well-tolerated with manageable side effects. The study highlighted the importance of careful monitoring for hematologic toxicities but affirmed the drug's efficacy across age groups .

Propiedades

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFZLTVOFJHYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40Cl2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026309
Record name Fedratinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374744-69-0
Record name Fedratinib dihydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374744690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedratinib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEDRATINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9J2HBQWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.